![molecular formula C24H23FN6O3 B2399339 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1116060-90-2](/img/structure/B2399339.png)

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

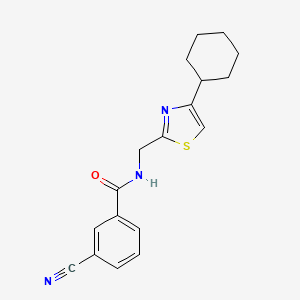

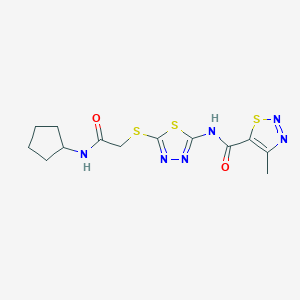

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23FN6O3 and its molecular weight is 462.485. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Orthogonal Protection Strategy for Synthesis

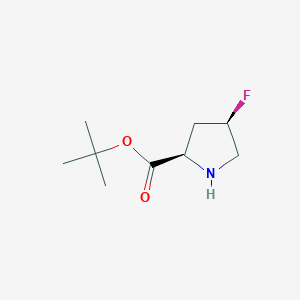

A study by Clark and Elbaum (2007) describes an orthogonal protection strategy for the synthesis of 2-substituted piperazines, which are crucial intermediates for a variety of pharmacologically active compounds. This method provides a versatile approach to synthesizing compounds including the 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, enabling the preparation of orthogonally protected piperazines from bis-carbamate protected piperazine-2-carboxylic acids. These intermediates are pivotal for the development of various 2-substituted piperazines, enhancing the scope of chemical synthesis in medicinal chemistry research (Clark & Elbaum, 2007).

Antimicrobial Activity Screening

Mermer et al. (2019) conducted a study on piperazine-azole-fluoroquinolone hybrids, synthesizing a series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives from phenyl piperazine. These compounds exhibited significant antimicrobial activity and DNA gyrase inhibition, highlighting their potential as antimicrobial agents. The study's findings support the exploration of compounds like 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one for their antimicrobial properties, contributing to the development of new therapeutic agents (Mermer et al., 2019).

Synthesis of Novel Derivatives

Research by Abdelhamid et al. (2012) focused on the synthesis of novel derivatives containing the benzofuran moiety, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives. This work illustrates the chemical versatility and potential pharmacological applications of compounds related to 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, expanding the toolkit of synthetic chemists for developing new drugs (Abdelhamid et al., 2012).

Anticonvulsant Activity

Kelley et al. (1995) explored the synthesis and anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, demonstrating significant efficacy against seizures in rat models. This research highlights the potential neurological applications of triazolo-pyrazine derivatives, including compounds similar to the one , for the treatment of epilepsy and other seizure disorders (Kelley et al., 1995).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity for ent2 than ent1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

Based on the similar compound fpmint, it can be inferred that it might inhibit ents in a non-competitive and irreversible manner . This means that the compound likely binds to a site on the ENTs that is distinct from the substrate-binding site, altering the transporter’s function without competing with the substrate.

Biochemical Pathways

Ents are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . Therefore, inhibition of ENTs could potentially affect these pathways.

Result of Action

Based on the action of the similar compound fpmint, it can be inferred that the inhibition of ents could potentially disrupt nucleoside transport, affecting nucleotide synthesis and adenosine regulation .

Propiedades

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O3/c1-17-6-8-18(9-7-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-5-3-2-4-19(20)25/h2-11H,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKRSQYVFHJJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)